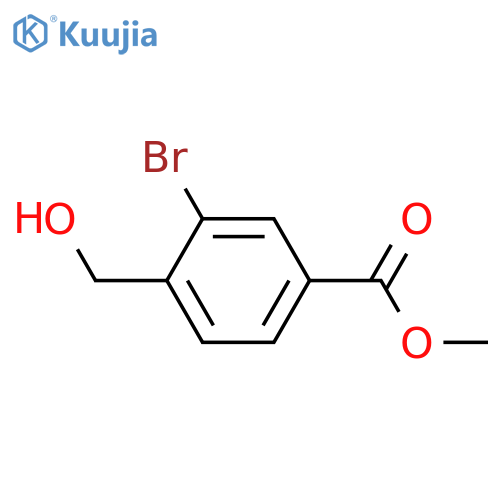

Cas no 90326-62-8 (methyl 3-bromo-4-(hydroxymethyl)benzoate)

methyl 3-bromo-4-(hydroxymethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- methyl 3-bromo-4-(hydroxymethyl)benzoate

- Methyl 3-bromo-4-(hydroxymethyl)benzoate (ACI)

- p-Toluic acid, 3-bromo-α-hydroxy-, methyl ester (7CI)

- CS-0096062

- METHYL3-BROMO-4-(HYDROXYMETHYL)BENZOATE

- DA-01294

- AKOS024259248

- MFCD15527253

- 3-Bromo-4-(hydroxymethyl)benzoic acid methyl ester

- DTXCID50648274

- DTXSID50697525

- RB3304

- 90326-62-8

- AS-64699

- SCHEMBL18973337

-

- MDL: MFCD15527253

- インチ: 1S/C9H9BrO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4,11H,5H2,1H3

- InChIKey: FHBYEUICKVHSAL-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=C(Br)C(CO)=CC=1)OC

計算された属性

- せいみつぶんしりょう: 243.974

- どういたいしつりょう: 243.974

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 46.5A^2

methyl 3-bromo-4-(hydroxymethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1166702-1g |

Methyl 3-bromo-4-(hydroxymethyl)benzoate |

90326-62-8 | 98% | 1g |

¥362.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1166702-5g |

Methyl 3-bromo-4-(hydroxymethyl)benzoate |

90326-62-8 | 98% | 5g |

¥1766.00 | 2024-04-26 | |

| eNovation Chemicals LLC | D961214-5g |

methyl 3-bromo-4-(hydroxymethyl)benzoate |

90326-62-8 | 97% | 5g |

$210 | 2024-06-06 | |

| Alichem | A019094078-5g |

Methyl 3-bromo-4-(hydroxymethyl)benzoate |

90326-62-8 | 95% | 5g |

$331.36 | 2023-08-31 | |

| Alichem | A019094078-25g |

Methyl 3-bromo-4-(hydroxymethyl)benzoate |

90326-62-8 | 95% | 25g |

$1162.80 | 2023-08-31 | |

| Chemenu | CM158854-25g |

Methyl 3-bromo-4-(hydroxymethyl)benzoate |

90326-62-8 | 95% | 25g |

$1066 | 2021-06-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1166702-25mg |

Methyl 3-bromo-4-(hydroxymethyl)benzoate |

90326-62-8 | 98% | 25mg |

¥61.00 | 2024-04-26 | |

| Chemenu | CM158854-25g |

Methyl 3-bromo-4-(hydroxymethyl)benzoate |

90326-62-8 | 95% | 25g |

$1066 | 2022-05-27 | |

| Aaron | AR00IGSN-1g |

Methyl 3-bromo-4-(hydroxymethyl)benzoate |

90326-62-8 | 99% | 1g |

$39.00 | 2025-02-28 | |

| Aaron | AR00IGSN-10g |

methyl 3-bromo-4-(hydroxymethyl)benzoate |

90326-62-8 | 98% | 10g |

$365.00 | 2025-03-21 |

methyl 3-bromo-4-(hydroxymethyl)benzoate 関連文献

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884

-

Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611

-

10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

methyl 3-bromo-4-(hydroxymethyl)benzoateに関する追加情報

Methyl 3-Bromo-4-(Hydroxymethyl)Benzoate: A Comprehensive Overview

Methyl 3-bromo-4-(hydroxymethyl)benzoate, also known by its CAS number 90326-62-8, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a benzoate group substituted with a bromine atom at the 3-position and a hydroxymethyl group at the 4-position. The methyl ester functionality further enhances its reactivity and utility in synthetic chemistry.

The synthesis of methyl 3-bromo-4-(hydroxymethyl)benzoate typically involves multi-step reactions, often starting from the corresponding benzoic acid derivative. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, leveraging transition metal catalysts and green solvents. These improvements have not only enhanced the yield but also reduced the environmental footprint of the production process.

One of the most notable applications of this compound is in the field of medicinal chemistry. The bromine substituent at the meta position provides a unique electronic environment, making it an ideal candidate for exploring new drug leads. Researchers have reported its potential as a scaffold for developing anti-inflammatory agents and anticancer drugs. For instance, studies have shown that derivatives of this compound exhibit significant inhibitory effects on key enzymes involved in inflammatory pathways.

In addition to its medicinal applications, methyl 3-bromo-4-(hydroxymethyl)benzoate has found utility in materials science. The hydroxymethyl group at the para position can undergo various functionalization reactions, enabling the creation of advanced materials such as stimuli-responsive polymers and sensors. Recent breakthroughs in polymer chemistry have demonstrated how this compound can serve as a building block for self-healing materials, which are highly sought after in industries ranging from electronics to aerospace.

The electronic properties of this compound also make it a valuable tool in electrochemistry. The combination of the ester group and the bromine substituent creates a molecule with favorable redox characteristics, making it suitable for use in dye-sensitized solar cells (DSSCs). Recent studies have highlighted its potential as a photosensitizer due to its ability to efficiently harvest light energy and transfer electrons within the cell structure.

From an environmental perspective, understanding the degradation pathways of methyl 3-bromo-4-(hydroxymethyl)benzoate is crucial for assessing its impact on ecosystems. Research has shown that under aerobic conditions, this compound undergoes biodegradation via hydrolysis and oxidation mechanisms. However, further studies are needed to evaluate its long-term persistence in different environmental matrices and to develop strategies for minimizing its ecological footprint.

In conclusion, methyl 3-bromo-4-(hydroxymethyl)benzoate (CAS No. 90326-62-8) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic and applied chemistry, positions it as a key player in driving innovation in drug discovery, materials science, and renewable energy technologies.

90326-62-8 (methyl 3-bromo-4-(hydroxymethyl)benzoate) 関連製品

- 933721-75-6(1-(Isoxazol-5-yl)ethanamine)

- 2229609-38-3(tert-butyl N-3-hydroxy-4-(2-hydroxyethyl)phenylcarbamate)

- 175203-72-2(6-(Bromomethyl)-2-(trifluoromethyl)quinoline)

- 1523055-06-2(3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-ylmethanamine)

- 1160474-43-0(5-Bromo-3-(tert-butoxycarbonyl)amino-1-benzofuran-2-carboxylic acid)

- 1160800-39-4(6-oxa-9-azaspiro[3.6]decane)

- 1375473-66-7(6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one)

- 2411201-77-7(2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide)

- 1374664-80-8(4-(4-Methoxyphenyl)pyridin-3-amine)

- 3106-67-0(4-(aminooxy)butanoic acid hydrochloride)